Cas no 166815-15-2 (N-[(piperidin-4-yl)methyl]methanesulfonamide)
N-[(piperidin-4-yl)methyl]methanesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride
- LogP
- Methanesu<wbr>
- N-PIPERIDIN-4-YLMETHYL-METHANESULFONAMIDE HYDROCHLORIDE
- 5347AD
- n-piperidin-4-ylmethyl-methanesulfonamide
- N-(Piperidin-4-ylmethyl)methanesulfonamidehydrochloride
- N-[(piperidin-4-yl)methyl]methanesulfonamide
- DS-15203
- A926321
- EN300-207697
- 166815-15-2
- ALBB-007902
- 1185092-86-7
- N-(piperidin-4-ylmethyl)methanesulfonamide;hydrochloride
- N-(4-piperidylmethyl)methanesulfonamide;hydrochloride
- SCHEMBL26599945
- CS-0356414
- N-[(piperidin-4-yl)methyl]methanesulfonamide hydrochloride
- MFCD08461902
- SC5150
- AKOS015848177
-
- MDL: MFCD08461902
- Inchi: 1S/C7H16N2O2S.ClH/c1-12(10,11)9-6-7-2-4-8-5-3-7;/h7-9H,2-6H2,1H3;1H
- InChI Key: OBUMIOSVDHHOFK-UHFFFAOYSA-N
- SMILES: Cl.S(C)(NCC1CCNCC1)(=O)=O
Computed Properties
- Exact Mass: 228.07011
- Monoisotopic Mass: 228.0699267g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 214
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.6
Experimental Properties
- PSA: 58.2
N-[(piperidin-4-yl)methyl]methanesulfonamide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
N-[(piperidin-4-yl)methyl]methanesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N896286-5g |
N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride |
166815-15-2 | ≥95% | 5g |
3,477.60 | 2021-05-17 | |
| Chemenu | CM250150-1g |
N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride |
166815-15-2 | 95% | 1g |
$281 | 2021-08-04 | |
| Chemenu | CM250150-5g |
N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride |
166815-15-2 | 95% | 5g |
$752 | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N69670-100mg |
N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride |
166815-15-2 | 95% | 100mg |
¥284.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N69670-5g |
N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride |
166815-15-2 | 95% | 5g |
¥3400.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N69670-250mg |
N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride |
166815-15-2 | 95% | 250mg |
¥425.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N69670-1g |
N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride |
166815-15-2 | 95% | 1g |
¥1064.0 | 2024-07-19 | |
| TRC | D292813-10mg |
N-(piperidin-4-ylmethyl)methanesulfonamide hydrochloride |
166815-15-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D292813-50mg |
N-(piperidin-4-ylmethyl)methanesulfonamide hydrochloride |
166815-15-2 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D292813-100mg |
N-(piperidin-4-ylmethyl)methanesulfonamide hydrochloride |
166815-15-2 | 100mg |
$ 230.00 | 2022-06-05 |
N-[(piperidin-4-yl)methyl]methanesulfonamide Suppliers
N-[(piperidin-4-yl)methyl]methanesulfonamide Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on N-[(piperidin-4-yl)methyl]methanesulfonamide
N-[(Piperidin-4-yl)methyl]methanesulfonamide: A Versatile Scaffold for Drug Discovery and Molecular Targeting
N-[(Piperidin-4-yl)methyl]methanesulfonamide (CAS No. 166815-15-2) represents a pivotal molecular scaffold with broad applications in pharmaceutical chemistry. This compound, characterized by its unique piperidine ring and methanesulfonamide functional group, has emerged as a critical tool in the development of novel therapeutics. Recent advances in medicinal chemistry have highlighted its potential as a modular platform for drug design, enabling the synthesis of bioactive molecules with tailored pharmacological profiles.
The chemical structure of N-[(Piperidin-4-yl)methyl]methanesulfonamide consists of a six-membered piperidine ring substituted with a methanesulfonamide group at the 4-position. This structural feature provides a flexible framework for further functionalization, allowing researchers to explore diverse biological activities. The methanesulfonamide moiety is particularly noteworthy for its ability to modulate receptor interactions, making it a valuable target for drug development.
Recent studies have demonstrated the utility of N-[(Piperiddein-4-yl)methyl]methanesulfonamide in the context of GPCR signaling. A 2023 publication in the Journal of Medicinal Chemistry reported its role as a selective agonist for the CB2 receptor, a key target in the treatment of inflammatory diseases. This finding underscores the compound's potential in anti-inflammatory therapies and highlights its relevance in the development of targeted drug delivery systems.
Experimental evidence from 2024 research in Bioorganic & Medicinal Chemistry Letters has further expanded the scope of N-[(Piperidin-4-yl)methyl]methanesulfonamide. The study revealed its ability to act as a covalent inhibitor of specific kinase enzymes, suggesting applications in oncology and neurodegenerative disease research. These findings emphasize the compound's adaptability to diverse therapeutic targets.
The synthetic accessibility of N-[(Piperidin-4-yl)methyl]methanesulfonamide has also been a focus of recent chemical investigations. A 2023 study in Organic Letters described an efficient asymmetric synthesis route, enabling the production of stereochemically pure derivatives. This advancement is crucial for drug optimization, as stereochemistry significantly impacts pharmacokinetic profiles and biological activity.
Furthermore, the computational modeling of N-[(Piperidin-4-yl)methyl]methanesulfonamide has provided insights into its molecular interactions. A 2024 analysis using molecular docking simulations revealed its ability to bind to hydrophobic pockets in target proteins, enhancing its selectivity and efficacy. These computational studies are essential for drug discovery and structure-based design approaches.
The pharmacological versatility of N-[(Piperidin-4-yl)methyl]methanesulfonamide extends to its potential in antimicrobial applications. Research published in Antimicrobial Agents and Chemotherapy in 2023 suggested its ability to disrupt biofilm formation in Gram-positive bacteria. This property could lead to novel antibacterial strategies and antimicrobial resistance mitigation approaches.
Additionally, the compound has shown promise in neurological disorders. A 2024 preclinical study in Neuropharmacology highlighted its potential as a modulator of glutamatergic signaling, suggesting applications in Alzheimer's disease and parkinsonian disorders. These findings position N-[(Piperidin-4-yl)methyl]methanesulfonamide as a candidate for multi-target drug development.
The toxicological profile of N-[(Piperidin-4-yl)methyl]methanesulfonamide is another critical aspect of its evaluation. A 2023 toxicity study in Toxicological Sciences demonstrated its low cytotoxicity in mammalian cell lines, supporting its safety for further clinical development. These results are vital for drug candidate selection and regulatory compliance.
The environmental impact of N-[(Piperidin-4-yl)methyl]methanesulfonamide has also been assessed. A 2024 study in Environmental Science & Technology reported its low aquatic toxicity and biodegradability, aligning with green chemistry principles. These properties are essential for sustainable drug development and environmental stewardship.
Overall, N-[(Piperidin-4-yl)methyl]methanesulfonamide stands as a versatile molecular scaffold with significant potential in multiple therapeutic areas. Its structural adaptability, combined with recent advances in synthetic and computational methods, positions it as a promising candidate for innovative drug discovery. Continued research into its biological mechanisms and pharmacological applications will be crucial for maximizing its therapeutic value.
The compound's role in targeted therapy is particularly noteworthy, as it allows for the design of highly specific interventions with reduced side effects. This makes it an attractive option for precision medicine and personalized treatment strategies. As research progresses, the full potential of N-[(Piperidin-4-yl)methyl]methanesulfonamide in modern pharmacology is likely to be further realized.
In conclusion, N-[(Piperidin-4-yl)methyl]methanesulfonamide represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with recent scientific breakthroughs, position it as a valuable tool for the development of next-generation therapeutics. Ongoing research will continue to uncover new applications and enhance its impact on human health and medical science.
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